molecular formula C14H18BrNO2S B5827222 (3-Bromo-5-ethoxy-4-hydroxyphenyl)-piperidin-1-ylmethanethione

(3-Bromo-5-ethoxy-4-hydroxyphenyl)-piperidin-1-ylmethanethione

Cat. No.: B5827222
M. Wt: 344.27 g/mol
InChI Key: PWCAJUKPNFELEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-5-ethoxy-4-hydroxyphenyl)-piperidin-1-ylmethanethione is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring substituted with ethoxy and hydroxy groups, linked to a piperidine ring through a methanethione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-ethoxy-4-hydroxyphenyl)-piperidin-1-ylmethanethione typically involves multi-step organic reactions. One common method starts with the bromination of 4-hydroxyphenyl compounds, followed by ethoxylation and subsequent attachment of the piperidine ring through a methanethione linkage. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-ethoxy-4-hydroxyphenyl)-piperidin-1-ylmethanethione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3-Bromo-5-ethoxy-4-hydroxyphenyl)-piperidin-1-ylmethanethione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-ethoxy-4-hydroxyphenyl)-piperidin-1-ylmethanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3-Bromo-5-ethoxy-4-hydroxyphenyl)-piperidin-1-ylmethanethione stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

(3-bromo-5-ethoxy-4-hydroxyphenyl)-piperidin-1-ylmethanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c1-2-18-12-9-10(8-11(15)13(12)17)14(19)16-6-4-3-5-7-16/h8-9,17H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCAJUKPNFELEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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